2,5-Dimercapto-1,3,4-thiadiazole dilithium salt
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Overview
Description
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is a chemical compound that features a thiadiazole ring with two thiolate groups and two lithium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the product is purified using industrial-scale filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The thiolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the treatment of metal-polluted water and as a component in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt involves its ability to form stable complexes with metal ions. The thiolate groups act as strong nucleophiles, allowing the compound to interact with various molecular targets. This interaction can lead to the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 1,3,4-Thiadiazole-2,5-dithiolate dipotassium salt
- 2-Amino-1,3,4-thiadiazole
Uniqueness
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is unique due to the presence of lithium ions, which enhance its reactivity and stability compared to other similar compounds.
Properties
CAS No. |
140481-31-8 |
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Molecular Formula |
C2Li2N2S3 |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
dilithium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI Key |
XPODQBCMBLGPHE-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Canonical SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Origin of Product |
United States |
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